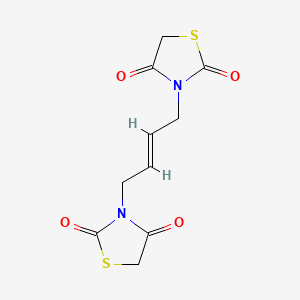
C10H10N2O4S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of zonisamide, which is a sulfonamide anticonvulsant used in the treatment of epilepsy. N-acetyl zonisamide is characterized by its unique structure, which includes a benzisoxazole ring and a sulfonamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl zonisamide involves the acetylation of zonisamide. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N-acetyl zonisamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl zonisamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The benzisoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfinamide, and substituted benzisoxazole compounds .
Wissenschaftliche Forschungsanwendungen
N-acetyl zonisamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic uses beyond epilepsy, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-acetyl zonisamide involves its interaction with voltage-gated sodium channels and T-type calcium channels in the brain. By inhibiting these channels, the compound reduces neuronal excitability and prevents the spread of seizure activity. Additionally, it may modulate the release of neurotransmitters and enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zonisamide: The parent compound, used as an anticonvulsant.
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Acetazolamide: A sulfonamide used as a diuretic and for the treatment of glaucoma.
Uniqueness
N-acetyl zonisamide is unique due to its combined structural features of a benzisoxazole ring and a sulfonamide group, which contribute to its distinct pharmacological profile. Unlike other sulfonamides, it has specific applications in neurology and is being explored for its potential neuroprotective effects .
Eigenschaften
Molekularformel |
C10H10N2O4S2 |
|---|---|
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
3-[(E)-4-(2,4-dioxo-1,3-thiazolidin-3-yl)but-2-enyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O4S2/c13-7-5-17-9(15)11(7)3-1-2-4-12-8(14)6-18-10(12)16/h1-2H,3-6H2/b2-1+ |
InChI-Schlüssel |
XJWZQFDCXDAFCI-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(=O)N(C(=O)S1)C/C=C/CN2C(=O)CSC2=O |
Kanonische SMILES |
C1C(=O)N(C(=O)S1)CC=CCN2C(=O)CSC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138500.png)

![3-[(2,6-Difluorophenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138510.png)
![N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12138512.png)
![(5Z)-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138523.png)
![dimethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12138524.png)

![(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12138541.png)
![4-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12138544.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(2-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12138551.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(3-methoxyphenyl)methylidene]-1-(pyridin-2-yl)pyrrolidine-2,3-dione](/img/structure/B12138557.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B12138560.png)
![2-[(3-methylbenzyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12138563.png)

